3-methyl-1H-indazole-6-carbonitrile
Description
Broad Context of Indazole Heterocycles in Medicinal and Organic Chemistry Research
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant. orgsyn.org Indazole derivatives are rare in nature but have garnered immense interest in synthetic, medicinal, and organic chemistry due to their wide array of pharmacological activities. chemicalbook.com These activities span a vast range of therapeutic areas, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor applications. chemicalbook.com The versatility of the indazole core allows for substitutions at various positions, leading to a vast chemical space for the development of novel compounds with tailored biological properties. orgsyn.orgconsensus.app
Strategic Importance of the Indazole Scaffold in Drug Discovery and Chemical Biology
The indazole nucleus is considered a "privileged scaffold," a concept first introduced in the late 1980s to describe molecular frameworks that can serve as ligands for diverse biological receptors. orgsyn.orggoogle.com This privileged nature stems from the indazole's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets, particularly protein kinases. mdpi.com Consequently, the indazole motif is a key component in numerous FDA-approved drugs and clinical candidates. researchgate.net Notable examples include:
| Drug Name | Therapeutic Use |
| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma nih.gov |
| Axitinib | Kinase inhibitor for renal cell carcinoma nih.gov |
| Niraparib | Anticancer drug for ovarian, fallopian tube, and peritoneal cancer chemicalbook.com |
| Benzydamine | Non-steroidal anti-inflammatory drug chemicalbook.com |
| Granisetron | 5-HT3 receptor antagonist used as an antiemetic researchgate.net |
The indazole scaffold's utility also lies in its role as a bioisostere for other important chemical moieties like indole (B1671886) and phenol, offering a means to modulate a compound's physicochemical properties and metabolic stability. prepchem.com
Specific Focus on the 3-Methyl-1H-indazole-6-carbonitrile Motif
Within the vast family of indazole derivatives, this compound represents a key building block in organic synthesis. While extensive research on this specific compound is not widely published, its structural features suggest its primary role as a chemical intermediate in the synthesis of more complex molecules. The methyl group at the 3-position and the carbonitrile group at the 6-position offer versatile handles for further chemical modifications.
The nitrile group is a particularly useful functional group in medicinal chemistry as it can be converted into other functionalities such as amines, amides, and carboxylic acids. nih.gov It can also participate in cycloaddition reactions to form various heterocyclic rings. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors. nih.gov
The synthesis of this motif can be envisioned through several established organic chemistry reactions. A plausible route involves the cyanation of a 6-halo-3-methyl-1H-indazole, such as 6-bromo-3-methyl-1H-indazole. vnu.edu.vn Another potential pathway starts from 3-methyl-6-nitro-1H-indazole, a known intermediate in the synthesis of the anticancer drug Pazopanib. researchgate.netdntb.gov.ua The nitro group can be reduced to an amine, which can then be converted to the nitrile via a Sandmeyer reaction.
Historical Advancements and Current Trajectories in Indazole-Based Research
The history of indazole chemistry dates back to the late 19th century. The first synthesis of an indazole derivative was reported by the renowned chemist Emil Fischer in 1883. acs.orgnih.gov His work laid the foundation for the exploration of this heterocyclic system. Over the decades, numerous synthetic methods have been developed to construct the indazole core and its derivatives, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling reactions. nih.gov
Early research focused on understanding the fundamental chemistry and reactivity of indazoles. However, with the discovery of their diverse biological activities, the focus shifted towards their application in medicinal chemistry. The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in indazole-based drug discovery, leading to the development of several clinically successful drugs. researchgate.net
Current research continues to explore the vast potential of the indazole scaffold. Efforts are directed towards the discovery of novel indazole derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov The development of more efficient and sustainable synthetic methodologies for accessing these compounds is also an active area of investigation. Furthermore, the application of indazole derivatives is expanding beyond medicine into areas such as materials science and agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-indazole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-8-3-2-7(5-10)4-9(8)12-11-6/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZPAAVPFXCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Methyl 1h Indazole 6 Carbonitrile
Reactivity of the Indazole Core
The indazole ring system, being aromatic in nature, can undergo a variety of chemical transformations. The presence of the methyl group at position 3 and the carbonitrile group at position 6 influences the regioselectivity and reactivity of these reactions.
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety
The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrazole (B372694) ring and the existing substituents determine the position of substitution. The pyrazole ring, as a whole, is generally considered to be electron-donating towards the benzene ring, activating it for electrophilic attack. However, the precise location of substitution is influenced by the position of the substituents on both rings.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For the related compound, 3-methyl-1H-indazole, direct nitration with a mixture of nitric acid and sulfuric acid at low temperatures has been shown to yield 3-methyl-6-nitro-1H-indazole as the major product. liskonchem.com This suggests that the 6-position is activated towards electrophilic attack.
Table 1: Electrophilic Aromatic Substitution Reactions of 3-Methyl-1H-indazole Derivatives
| Reaction | Reagents and Conditions | Major Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄, 0–5 °C | 3-Methyl-6-nitro-1H-indazole | liskonchem.com |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), various solvents | 3-Bromo-2-substituted-indazoles | rsc.org |
| Halogenation (Iodination) | I₂, KOH, DMF | 3-Iodo-1H-indazoles | chim.it |
It is important to note that the electron-withdrawing nature of the cyano group at the 6-position in 3-methyl-1H-indazole-6-carbonitrile would likely deactivate the benzene ring towards further electrophilic substitution compared to the unsubstituted 3-methyl-1H-indazole. The directing effect of the cyano group would also need to be considered in predicting the outcome of such reactions.
Nucleophilic Substitution Reactions on the Indazole Ring System
Nucleophilic substitution reactions on the indazole ring can occur at both the nitrogen and carbon atoms. The most common nucleophilic substitution is the alkylation of the N-H group of the pyrazole ring. The regioselectivity of N-alkylation is influenced by the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org For instance, the alkylation of 3-substituted indazoles can lead to a mixture of N1 and N2 alkylated products. nih.gov The use of sodium hydride in THF has been shown to favor N1 alkylation for a range of 3-substituted indazoles. nih.gov
Table 2: N-Alkylation of Substituted Indazoles
| Substrate | Alkylating Agent | Base, Solvent | Major Product | Reference |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH, THF | N1-Alkylated product (>99%) | nih.gov |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH, THF | N1-Alkylated product (>99%) | nih.gov |
| 3-COMe-1H-indazole | n-Pentyl bromide | NaH, THF | N1-Alkylated product (>99%) | nih.gov |
Nucleophilic substitution on the carbon atoms of the indazole ring is less common but can be achieved, particularly with activated indazoles or through the use of organometallic reagents. For example, 3-chloro-1-methyl-1H-indazole can undergo nucleophilic substitution with various amines. researchgate.net
Cycloaddition Reactions Involving the Indazole Scaffold
The indazole ring system can participate in cycloaddition reactions, acting as either a diene or a dipolarophile, leading to the formation of more complex heterocyclic systems. The [3+2] dipolar cycloaddition is a notable reaction for synthesizing indazole derivatives. For instance, the reaction of α-substituted α-diazomethylphosphonates with arynes can efficiently produce 3-substituted 1H-indazoles. acs.org
Transformations Involving the Carbonitrile Group at Position 6
The carbonitrile (cyano) group at the 6-position of the indazole ring is a versatile functional group that can undergo a variety of transformations to yield other important functional groups.
Conversion to Carboxylic Acid Derivatives
The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a common and reliable method for the synthesis of carboxylic acids. While a specific experimental procedure for the hydrolysis of this compound is not detailed in the provided search results, the general mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the carbon of the nitrile, followed by tautomerization and further hydrolysis of the resulting amide intermediate. The synthesis of 1H-indazole-3-carboxylic acid from its corresponding derivatives has been described, indicating the feasibility of such transformations within the indazole framework. rsc.org
Table 3: General Conditions for Nitrile Hydrolysis
| Reaction Type | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | Carboxylic Acid |
| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), heat, followed by acidification | Carboxylate salt, then Carboxylic Acid |
Reduction to Amine Functionalities
The carbonitrile group can be reduced to a primary amine, providing a route to (aminomethyl)indazole derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), and other metal hydrides. The resulting (3-methyl-1H-indazol-6-yl)methanamine is a valuable building block for the synthesis of more complex molecules. Although a specific protocol for the reduction of this compound was not found, the reduction of nitriles is a well-established synthetic transformation.
Table 4: General Reagents for Nitrile Reduction to Primary Amines
| Reducing Agent | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in an etheral solvent (e.g., THF, diethyl ether) 2. Aqueous workup |
| Catalytic Hydrogenation | H₂ gas, Catalyst (e.g., Raney Ni, PtO₂, Pd/C), Solvent (e.g., ethanol (B145695), methanol), elevated pressure and/or temperature |
| Sodium Borohydride (NaBH₄) with a catalyst | NaBH₄, CoCl₂ in methanol |
Nucleophilic Addition and Further Derivatization of the Nitrile
The carbon-nitrogen triple bond of the nitrile group at the C6 position is a key site for nucleophilic attack and cycloaddition reactions. These transformations convert the nitrile into other valuable functional groups, significantly expanding the synthetic utility of the parent molecule.
One of the most important derivatizations is the conversion of the nitrile to a tetrazole ring. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide, often sodium azide, in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govorganic-chemistry.org The resulting 6-(1H-tetrazol-5-yl)indazole derivatives are of significant interest in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group. nih.gov
Another common transformation is the hydrolysis of the nitrile. This can be performed under acidic or basic conditions to yield either the corresponding 3-methyl-1H-indazole-6-carboxamide or, upon further hydrolysis, 3-methyl-1H-indazole-6-carboxylic acid. libretexts.orgopenstax.org These carboxylic acid derivatives serve as crucial intermediates for further functionalization, such as esterification or amide bond formation.
Furthermore, the nitrile group can react with hydroxylamine (B1172632) to form an N'-hydroxy-picolinimidamide, also known as an amidoxime. This reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. soton.ac.uk Amidoximes are versatile intermediates used in the synthesis of various heterocycles, including 1,2,4-oxadiazoles. soton.ac.uk The reaction of nitriles with organometallic reagents, such as Grignard reagents, provides a direct route to ketones after hydrolysis of the intermediate imine. openstax.org
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Tetrazole Formation | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or NH₄Cl | 3-Methyl-6-(1H-tetrazol-5-yl)-1H-indazole | nih.govorganic-chemistry.org |
| Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻/H₂O | 3-Methyl-1H-indazole-6-carboxylic acid | libretexts.orgopenstax.org |
| Amidoxime Formation | Hydroxylamine (NH₂OH·HCl), Base (e.g., Na₂CO₃) | 3-Methyl-N'-hydroxy-1H-indazole-6-carboximidamide | soton.ac.uk |
| Ketone Synthesis | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | (3-Methyl-1H-indazol-6-yl)(R)methanone | openstax.org |
Reactivity of the Methyl Group at Position 3
The methyl group at the C3 position of the indazole ring exhibits acidic properties due to the influence of the adjacent aromatic heterocyclic system. While not strongly acidic, the protons of the methyl group can be removed by a strong base, creating a nucleophilic carbanion. This reactivity is significantly enhanced upon substitution of the nitrogen at the N2 position. blogspot.com
Deprotonation of the 3-methyl group allows for subsequent C-alkylation reactions. For instance, after N-acylation to activate the system, a suitable base can generate the C3-carbanion, which can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce new carbon-carbon bonds at this position. blogspot.com This provides a pathway to synthesize a range of 3-alkylated indazole derivatives.
| Reaction Type | Reaction Steps | Intermediate/Product | Reference |
|---|---|---|---|
| C-Alkylation | 1. N-protection/activation (e.g., Ac₂O) 2. Deprotonation (Strong Base) 3. Reaction with Electrophile (e.g., R-X) | 3-(Alkyl)-1H-indazole derivative | blogspot.com |
Cross-Coupling Reactions for Advanced Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the advanced functionalization of heterocyclic cores, including the indazole system. mdpi-res.com While this compound itself is not directly suitable for many standard cross-coupling protocols at the ring positions, its halogenated derivatives are excellent substrates for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. To utilize these methods, a halogen atom (I, Br, Cl) must be present on the indazole ring, typically at positions where functionalization is desired. For example, starting from a halo-indazole allows for the introduction of aryl, heteroaryl, or vinyl groups.
The Suzuki-Miyaura coupling reaction involves the coupling of a halo-indazole with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is highly versatile for forming carbon-carbon bonds. nih.govmdpi.comrsc.org For example, 3-iodo-1H-indazole can be coupled with various arylboronic acids to yield 3-aryl-1H-indazoles. mdpi.com
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.orgyoutube.com This method allows for the introduction of primary or secondary amine functionalities onto the indazole ring system, a common structural motif in pharmacologically active molecules. organic-chemistry.org
| Reaction Name | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-indazole, Arylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-indazole | nih.govmdpi.comrsc.org |
| Buchwald-Hartwig Amination | Halo-indazole, Amine (R-NH₂) | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-indazole | libretexts.orgwikipedia.orgorganic-chemistry.org |
Oxidation and Reduction Chemistry of the Indazole System
The indazole ring and its substituents can undergo various oxidation and reduction reactions. The specific outcome depends on the reagents used and the substitution pattern of the molecule.
Reduction: A common transformation is the reduction of a nitro group on the indazole ring to an amino group. For instance, 3-methyl-6-nitro-1H-indazole can be reduced to 3-methyl-1H-indazol-6-amine. liskonchem.comnih.gov This reduction is a critical step in the synthesis of many indazole-based compounds and is often accomplished using reagents like stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation. tandfonline.com The resulting aminoindazole is a versatile intermediate for further derivatization. tandfonline.comresearchgate.net
Oxidation: The indazole ring itself can be susceptible to oxidation, although this can sometimes lead to ring-opening or complex product mixtures. More controlled oxidation can be achieved on the substituents. The 3-methyl group can potentially be oxidized to a carboxylic acid under strong oxidizing conditions. Furthermore, the indazole nucleus, similar to indoles, can be oxidized to form indazolone or oxindole-type structures. nih.gov Green oxidation methods using halide catalysis with an oxidant like Oxone have been developed for related indole (B1671886) systems, suggesting potential applicability to indazoles. nih.gov
| Reaction Type | Starting Material Example | Reagents | Product Example | Reference |
|---|---|---|---|---|
| Nitro Group Reduction | 3-Methyl-6-nitro-1H-indazole | SnCl₂, EtOH or H₂, Pd/C | 3-Methyl-1H-indazol-6-amine | liskonchem.comtandfonline.com |
| Indole Ring Oxidation | Indole derivative | Oxone, Halide catalyst (e.g., KBr) | 2-Oxindole derivative | nih.gov |
Computational and Theoretical Investigations of 3 Methyl 1h Indazole 6 Carbonitrile
Quantum Mechanical Studies on Electronic Structure and Reactivity
Quantum mechanics forms the fundamental basis for understanding the electronic structure and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can map out the electron distribution and energy levels within 3-methyl-1H-indazole-6-carbonitrile, offering a window into its chemical behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for calculating the molecular properties of organic molecules like this compound. DFT calculations can determine the molecule's optimized geometry, vibrational frequencies, and a host of electronic parameters that govern its reactivity.
A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the nitrile group, indicating these are sites susceptible to electrophilic attack.
Table 1: Key Molecular Properties of Indazole Derivatives Calculated by DFT Note: The following data is illustrative of parameters obtained for related indazole structures in research studies, as specific values for this compound are not available in the cited literature.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.5 D |
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate characterizations of the electronic structure.
For this compound, high-level ab initio calculations would be used to:
Benchmark DFT results: Validate the accuracy of more cost-effective DFT methods.
Calculate precise electronic energies: Determine the total energy of the molecule with high precision.
Investigate excited states: Understand the molecule's behavior upon absorption of light, which is crucial for predicting its photophysical properties.
While computationally intensive, these methods are the gold standard for achieving near-exact solutions for the electronic structure of smaller molecules.
Semi-empirical methods, such as AM1, PM3, and PM7, simplify quantum mechanical calculations by using parameters derived from experimental data. While less accurate than DFT or ab initio methods, their computational speed makes them ideal for studying large systems or for providing initial mechanistic insights into chemical reactions. For this compound, these methods could be employed to:
Rapidly screen different reaction pathways.
Model the transition states of potential reactions to estimate activation energies.
Perform preliminary conformational searches of the molecule.
These methods provide a valuable first look at molecular behavior before more resource-intensive calculations are performed.
Molecular Modeling and Docking Studies for Biological Target Interactions
The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds developed as therapeutic agents, often as kinase inhibitors. Molecular modeling and docking are essential computational techniques to predict and analyze how a molecule like this compound might interact with a biological target, such as the active site of an enzyme.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or docking score), which suggests the strength of the interaction.
In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible poses, ranking them based on factors like:
Hydrogen Bonds: Interactions between the indazole nitrogen atoms and amino acid residues.
Hydrophobic Interactions: Between the methyl group and aromatic ring with nonpolar residues.
Pi-Pi Stacking: Potential interactions between the indazole ring and aromatic amino acids like Tryptophan or Tyrosine.
The results can predict whether the compound is likely to be an inhibitor and guide the design of more potent derivatives.
Table 2: Illustrative Docking Interaction Data for an Indazole-based Inhibitor Note: This table represents the type of data generated in a molecular docking study of an indazole derivative against a protein kinase target. Specific interactions for this compound would depend on the specific target studied.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue on Protein |
| Hydrogen Bond | Indazole N-H | Glutamic Acid (GLU) |
| Hydrogen Bond | Nitrile Nitrogen | Lysine (LYS) |
| Hydrophobic | Methyl Group | Leucine (LEU), Valine (VAL) |
| Pi-Pi Stacking | Indazole Ring System | Phenylalanine (PHE) |
| Binding Affinity | - | -8.5 kcal/mol |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the indazole ring itself is rigid, the orientation of the methyl group is subject to rotation. Understanding the molecule's preferred low-energy conformations is crucial because the biologically active conformation that binds to a receptor may not be the absolute lowest energy state.
Computational methods can be used to perform a systematic search of conformational space to identify stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and for ensuring that the correct conformer is used in docking studies. For this compound, this analysis would confirm the rotational barrier of the methyl group and the planarity of the core structure.
Thermochemical Calculations and Energetic Stability Assessments
Thermochemical calculations are essential for determining the thermodynamic stability of a molecule, including its heat of formation and Gibbs free energy. These calculations are typically performed using high-level ab initio or DFT methods.
For this compound, a full thermochemical analysis would involve calculating these properties for both the 1H- and 2H-tautomers to confirm the more stable isomer. The stability of the molecule is a key factor in its synthesis, storage, and potential applications.
The free energy of the 1H-tautomer of indazole is known to be about 2.3 kcal/mol lower (more stable) than the 2H-tautomer. chemicalbook.com The introduction of a methyl group at the 3-position and a carbonitrile group at the 6-position will modulate this energy difference. The methyl group is weakly electron-donating, while the carbonitrile group is strongly electron-withdrawing. A precise quantification of their combined effect on the energetic stability would require dedicated computational studies.
Applications of 3 Methyl 1h Indazole 6 Carbonitrile in Chemical Research and Pre Clinical Drug Discovery
Role as Versatile Synthetic Building Blocks and Intermediates
The chemical structure of 3-methyl-1H-indazole-6-carbonitrile makes it a highly valuable building block for organic synthesis. The nitrile group (-C≡N) at the 6-position is a key functional handle that can be readily converted into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each opening up different avenues for molecular elaboration.
This versatility is exemplified by the use of structurally similar indazoles in the synthesis of complex pharmaceutical agents. A notable example is the use of 3-methyl-6-nitro-1H-indazole as a crucial intermediate in the industrial preparation of Pazopanib, a potent multi-target tyrosine kinase inhibitor approved for treating soft tissue sarcoma and renal cell carcinoma. researchgate.net The synthesis involves the transformation of the nitro group, but the underlying principle of using a substituted 3-methyl-indazole core as a foundational element is directly relevant. The availability of various indazole derivatives, such as 3-methyl-1H-indazole-6-carboxylic acid and 3-amino-5-methyl-1H-indazole-6-carbonitrile, as commercial building blocks underscores their importance to the research community. biosynth.combldpharm.com The conversion of the nitrile in this compound to a carboxylic acid would yield 3-methyl-1H-indazole-6-carboxylic acid, a documented synthetic precursor. bldpharm.com
The synthesis of indazole derivatives themselves is a subject of extensive research, with various methods developed to produce the core structure and its analogues for further use. google.comorgsyn.org This foundation of synthetic chemistry enables the production of compounds like this compound for application as versatile intermediates.
Development of Chemical Probes for Investigating Biological Processes
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in cellular and physiological processes. nih.govchemicalprobes.org The development of high-quality probes is critical for target validation in drug discovery. rsc.org Given that the indazole scaffold is a core component of many potent and selective inhibitors, this compound represents an ideal starting point for the synthesis of novel chemical probes.
For example, indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.gov By modifying the this compound scaffold, researchers can systematically explore the structure-activity relationships required for potent and selective binding to a target kinase. The nitrile group can be converted to an amide, which can then be coupled with various amines to create a library of derivatives for screening against a panel of kinases. This approach allows for the identification of a highly selective probe that can be used to study the specific role of a single kinase in complex biological pathways, without the confounding off-target effects common with less selective compounds. chemicalprobes.org
Design and Synthesis of Diverse Compound Libraries for Screening Initiatives
The generation of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify initial "hits" against a therapeutic target. nih.gov this compound is an excellent starting material for creating focused libraries of indazole derivatives due to its reactive nitrile handle and the established biological relevance of the indazole core.
Researchers have successfully employed parallel synthesis techniques to generate large libraries of indazole-based compounds. For instance, a library of 200 distinct 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was synthesized to explore new chemical space for drug discovery. researchgate.net The key step in this process was the elaboration of the indazole-6-carboxamide core. Starting from this compound, a straightforward hydrolysis to the corresponding carboxylic acid followed by amidation would provide access to a similar core structure, which could then be diversified at the nitrogen positions of the indazole ring and the amide group to rapidly generate hundreds of unique molecules for screening campaigns.
Table 1: Example of a Diversified Compound Library from an Indazole Core
| Base Scaffold | R1 Group (at N1/N2) | R2 Group (Amide) | Potential Biological Target |
| Indazole-6-carboxamide | Methyl | Cyclopropylamine | Kinases |
| Indazole-6-carboxamide | Ethyl | Aniline | GPCRs |
| Indazole-6-carboxamide | Butyl | Benzylamine | Ion Channels |
| Indazole-6-carboxamide | Benzyl | Morpholine | Epigenetic Targets |
Exploration in Materials Science and Functional Molecule Development
Beyond pharmaceuticals, the unique photophysical properties of certain heterocyclic compounds make them attractive for applications in materials science. The indazole nucleus has been identified as a useful chromophore in the development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net
The extended π-conjugated system of the indazole ring can be tuned by the introduction of electron-donating or electron-withdrawing groups. The methyl group at the 3-position and the carbonitrile group at the 6-position of this compound create a specific electronic profile. Further synthetic modifications, building upon this scaffold, could lead to the development of novel dyes, pigments, or functional molecules with tailored absorption and emission properties for use in advanced materials. While this area of research is less explored for this specific molecule, the precedent set by other indazole derivatives suggests a promising avenue for investigation. researchgate.net
Pre-clinical Investigation of Potential Therapeutic Utility based on Molecular Mechanism
The most significant application of this compound and its derivatives lies in pre-clinical drug discovery. The indazole scaffold is found in numerous compounds that have undergone investigation for a wide range of diseases, driven by specific molecular mechanisms. nih.gov
A prominent area of focus is the development of kinase inhibitors. The compound ARRY-797, an inhibitor of p38α (MAPK14) kinase, features an indazole core and has been investigated for inflammatory conditions and cardiomyopathy. nih.gov Similarly, the anti-cancer drug Pazopanib targets multiple tyrosine kinases. researchgate.net The journey of these drugs provides a roadmap for how a simple building block, analogous to this compound, can be elaborated into a potent therapeutic agent. The nitrile group of this compound could be used to link the indazole scaffold to other pharmacophores known to interact with the ATP-binding site of kinases.
Furthermore, the indazole-3-carboxamide structure, which can be derived from indazole-3-carbonitrile, is the core of a class of synthetic cannabinoids, such as ADB-BUTINACA. mdpi.com In vitro studies using human liver microsomes have been crucial in elucidating the metabolic pathways of these compounds, identifying major biotransformations like hydroxylation and hydrolysis. mdpi.com Such metabolic profiling is a critical component of pre-clinical investigation, as it helps identify stable metabolites and potential biomarkers for detecting use and understanding the compound's fate in the body. mdpi.com These studies highlight how derivatives of a core structure like 3-methyl-1H-indazole can be systematically evaluated for their biological activity and metabolic stability, essential steps in the pre-clinical drug development pipeline.
Table 2: Examples of Biologically Active Indazole Derivatives and Their Mechanisms
| Indazole Derivative | Therapeutic Area | Molecular Mechanism / Target |
| Pazopanib | Oncology | Multi-target Tyrosine Kinase Inhibitor |
| ARRY-797 | Inflammation, Cardiology | p38α (MAPK14) Kinase Inhibitor nih.gov |
| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist nih.gov |
| Benzydamine | Anti-inflammatory | Non-steroidal Anti-inflammatory Drug nih.gov |
| ADB-BUTINACA | (Illicit Drug) | Cannabinoid Receptor Agonist mdpi.com |
Advanced Analytical Characterization Techniques in Indazole Research
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds like 3-methyl-1H-indazole-6-carbonitrile. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl group protons, and the N-H proton of the indazole ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in the indazole ring, the methyl group, and the nitrile group.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on analysis of structurally similar indazole derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | ~2.5 | ~12 |
| C4-H | ~7.5 | ~122 |
| C5-H | ~7.3 | ~125 |
| C7-H | ~7.8 | ~112 |
| C3 | - | ~142 |
| C3a | - | ~121 |
| C6 | - | ~108 |
| C-CN | - | ~119 |
| C7a | - | ~140 |
| N1-H | ~13.0 (broad) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indazole ring, the C≡N bond of the nitrile group, C-H bonds of the aromatic ring and the methyl group, and C=C and C=N bonds within the indazole ring system.
Table 2: Expected Infrared (IR) Absorption Bands for this compound Expected data based on the characteristic frequencies of functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (indazole) | 3300-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (methyl) | 2850-3000 |
| C≡N Stretch (nitrile) | 2220-2260 |
| C=N and C=C Stretch (indazole ring) | 1500-1650 |
Mass Spectrometry (MS and LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture.
For this compound, with a molecular formula of C₉H₇N₃, the expected exact mass would be approximately 157.0639 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals, providing further structural clues.
Table 3: Predicted Mass Spectrometry Data for this compound Predicted data based on the molecular structure.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 158.0718 | Protonated Molecule |
| [M]⁺ | 157.0639 | Molecular Ion |
| [M-HCN]⁺ | 130.0558 | Loss of hydrogen cyanide |
| [M-CH₃]⁺ | 142.0483 | Loss of a methyl radical |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products, and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reverse-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report a purity of ≥99% for this compound as determined by HPLC. cookechem.com
Table 4: Typical HPLC Method Parameters for Analysis of this compound A general method suitable for this class of compounds.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that uses smaller particle size columns (typically <2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would be similar in principle to the HPLC method but with optimized parameters to take advantage of the UPLC system's capabilities. This technique is particularly useful for high-throughput screening and for the analysis of complex mixtures where high resolution is critical.
Table 5: Illustrative UPLC Method Parameters for Analysis of this compound A general method illustrating the advantages of UPLC.
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Rapid Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 1-2 µL |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-activity relationships of a compound. The process involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to generate a detailed model of the crystal lattice and the molecular structure.
For the broader class of indazole compounds, X-ray crystallography has been instrumental in confirming molecular geometries and tautomeric forms, as well as elucidating packing arrangements in the solid state. For instance, studies on related indazole derivatives have revealed planar bicyclic systems and the formation of dimers through hydrogen bonding.
Despite a thorough review of available scientific literature and structural databases, specific single-crystal X-ray diffraction data for this compound could not be located. Therefore, a detailed table of its crystallographic parameters cannot be provided at this time.
Interactive Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |
| Volume (V) | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Note: The crystallographic data for this specific compound are not available in the reviewed literature.
Calorimetric and Thermogravimetric Methods for Thermodynamic Characterization
Calorimetric and thermogravimetric techniques are essential for evaluating the thermal properties and stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can identify thermal transitions such as melting, crystallization, and glass transitions, providing valuable information on the purity and polymorphic forms of a substance.
Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated or cooled in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a material, as well as its solvent and moisture content.
While these techniques are routinely applied to characterize indazole derivatives, specific experimental data from DSC or TGA analyses for this compound are not reported in the accessible scientific literature. Such data would be vital for understanding its thermal stability, melting behavior, and potential for polymorphism, which are critical parameters for its handling, storage, and application in various fields.
Interactive Table 2: Thermodynamic Data for this compound
| Parameter | Value |
| Melting Point (Tm) | Data not available |
| Enthalpy of Fusion (ΔHfus) | Data not available |
| Decomposition Temperature (Td) | Data not available |
| Thermal Events (DSC) | Data not available |
| Mass Loss (TGA) | Data not available |
Note: The thermodynamic data for this specific compound are not available in the reviewed literature.
Future Perspectives and Emerging Research Directions for 3 Methyl 1h Indazole 6 Carbonitrile
Integration of Artificial Intelligence and Machine Learning in Indazole Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel therapeutics. For 3-methyl-1H-indazole-6-carbonitrile and its future analogues, these computational tools offer a pathway to accelerated discovery and optimization.
For instance, generative AI models can be employed to design entirely new indazole-based molecules with desired properties. By providing the model with the core structure of this compound and a set of desired biological endpoints, it can generate a focused library of virtual compounds for further evaluation.
Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact on this compound |
| Predictive Modeling | Use of algorithms to predict properties like bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion). | Faster identification of promising derivatives for synthesis and testing. |
| Generative Design | Creation of novel molecular structures with desired properties. | Design of new indazole-based compounds with enhanced efficacy and specificity. |
| De Novo Drug Design | Designing a drug molecule from scratch without a predefined template. | Exploration of novel chemical space around the indazole scaffold. |
| Retrosynthesis Prediction | AI-driven tools to predict synthetic routes for a target molecule. | Optimization of the synthesis of this compound and its analogues. |
Targeted Design of Novel Indazole Architectures for Specific Biological Modulations
The versatility of the indazole scaffold allows for its modification to target a wide array of biological molecules with high specificity. Future research will focus on the rational design of novel architectures based on this compound to achieve precise modulation of specific biological targets.
This involves a deep understanding of the structure-activity relationships (SAR) of indazole derivatives. nih.gov By systematically modifying the substituents on the indazole ring, researchers can fine-tune the compound's affinity and selectivity for its target. For example, the introduction of different functional groups at various positions of the this compound core can lead to compounds with tailored biological activities.
Recent studies on other indazole derivatives have shown that even small structural changes can significantly impact their biological profiles. dundee.ac.uk This underscores the importance of a targeted design approach. The goal is to move beyond broad-spectrum activity and develop next-generation indazole compounds with a high degree of precision, thereby minimizing off-target effects.
Table 2: Illustrative Strategies for the Targeted Design of this compound Analogues
| Design Strategy | Rationale | Example Modification on this compound |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to enhance a desired property. | Replacing the methyl group with a trifluoromethyl group to potentially alter metabolic stability. |
| Fragment-Based Drug Discovery | Identifying small chemical fragments that bind to a biological target and then growing or linking them to create a more potent lead. | Using the this compound core as a starting fragment and building upon it. |
| Structure-Based Drug Design | Utilizing the 3D structure of the target protein to design molecules that fit perfectly into the binding site. | Designing modifications to the indazole ring to optimize interactions with a specific enzyme's active site. |
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A comprehensive understanding of how this compound and its derivatives exert their effects at the molecular and cellular levels is crucial for their future development. Advanced mechanistic studies will be pivotal in elucidating their precise mechanisms of action.
Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed snapshots of how these compounds interact with their biological targets. At the cellular level, advanced imaging techniques and systems biology approaches can help to unravel the downstream signaling pathways that are modulated by these molecules.
Metabolic profiling studies, for instance using human liver microsomes, are also essential to understand how the compound is processed in the body, which is critical for predicting its efficacy and potential for drug-drug interactions. mdpi.comnih.gov Furthermore, studies investigating the reaction mechanisms of indazoles, such as their addition to formaldehyde, can provide insights into their chemical reactivity and potential interactions in a biological system. nih.gov
A deeper understanding of the molecular and cellular effects of this compound will not only support its own development but also inform the design of future indazole-based therapeutics with improved and more predictable biological activities.
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize the environmental impact of chemical processes. The future synthesis of this compound and its derivatives will undoubtedly focus on the development of sustainable and eco-friendly methodologies.
This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that reduce waste and energy consumption. benthamdirect.comsamipubco.com For example, recent research has highlighted the use of catalyst-based approaches and green chemistry methods for the synthesis of indazole derivatives. ingentaconnect.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also significantly improve the efficiency and sustainability of the manufacturing process. liskonchem.com
Furthermore, the exploration of flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers several advantages, including better process control, enhanced safety, and higher yields. rsc.org The application of such innovative and green synthetic strategies will be essential for the environmentally responsible production of this compound at a larger scale.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Indazole Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents. | Employs safer solvents like water or ethanol (B145695), or solvent-free conditions. samipubco.com |
| Catalysts | May use stoichiometric amounts of toxic reagents. | Utilizes catalytic amounts of less toxic metals or organocatalysts. benthamdirect.com |
| Energy Consumption | Can be energy-intensive with multiple heating and cooling steps. | Aims to reduce energy use through milder reaction conditions or flow chemistry. rsc.org |
| Waste Generation | Often produces significant amounts of waste. | Focuses on atom economy and minimizing by-products. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
